molecular formula C15H16N2O B1367652 4-Amino-N-benzyl-3-methylbenzamide

4-Amino-N-benzyl-3-methylbenzamide

Cat. No.: B1367652
M. Wt: 240.3 g/mol
InChI Key: BKFMCPYOWNFUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-benzyl-3-methylbenzamide (CAS 301527-55-9) is an aromatic benzamide derivative with a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol . This compound features a benzyl group and a methyl substituent on its core benzamide structure, making it a valuable intermediate in medicinal chemistry research . It is supplied at a high purity level of 95% for research applications .Benzamide compounds with specific substitutions on the aniline ring have been investigated in preclinical research for their potential pharmacological properties. Notably, structurally related 3- and 4-amino (alkyl phenyl) benzamide compounds have been studied for their significant anticonvulsant activity in animal models, with some demonstrating activity superior to established medications like phenytoin and carbamazepine in the maximal electroshock (MES) seizure test . The presence of both amino and benzyl groups in its structure makes 4-Amino-N-benzyl-3-methylbenzamide a versatile scaffold for further chemical exploration and design of novel bioactive molecules.This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

4-amino-N-benzyl-3-methylbenzamide

InChI

InChI=1S/C15H16N2O/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

BKFMCPYOWNFUER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Amino-N-benzyl-3-methylbenzamide (CID 16491734)

[1]

Abstract

4-Amino-N-benzyl-3-methylbenzamide is a functionalized benzamide derivative characterized by a dual-domain architecture: a polar, electron-rich aniline core and a hydrophobic benzyl amide tail. While primarily utilized as a structural intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and trypanosomal agents, recent environmental surveillance studies have identified it as a target analyte in the screening of polar planar mutagens in surface waters. This guide details its physicochemical profile, synthetic pathways, and protocols for its isolation and detection.

Chemical Architecture & Physicochemical Profiling

Structural Logic

The molecule (C₁₅H₁₆N₂O) integrates three distinct pharmacophoric elements essential for structure-activity relationship (SAR) studies:

  • Zinc-Binding Progenitor (ZBP): The benzamide moiety is a classic "cap-group" precursor. In medicinal chemistry, benzamides are frequently derivatized to chelate zinc ions in metalloenzymes (e.g., HDACs).

  • Solubility Modulator: The 3-methyl substituent breaks molecular symmetry, disrupting crystal packing and enhancing solubility compared to the non-methylated analog.

  • Hydrophobic Linker: The N-benzyl group provides steric bulk and lipophilic interaction potential ($ \pi-\pi $ stacking), critical for binding pocket occupancy.

Computed Properties (Table 1)
PropertyValueContext
Molecular Weight 240.30 g/mol Fragment-like (Rule of 3 compliant)
Topological Polar Surface Area (TPSA) 55.1 ŲHigh membrane permeability prediction
XLogP3 ~2.3Lipophilic, suitable for CNS penetration models
H-Bond Donors/Acceptors 2 / 2Balanced profile for oral bioavailability
pKa (Aniline) ~4.5 (Predicted)Weakly basic; protonated only at low pH

Synthetic Routes & Methodology

The synthesis of CID 16491734 relies on the orthogonal reactivity between the aniline amine and the carboxylic acid precursor. The following retrosynthetic analysis visualizes the convergent assembly.

Retrosynthetic Analysis (Diagram)

GTargetTarget: 4-Amino-N-benzyl-3-methylbenzamide(CID 16491734)AcidPrecursor A:4-Amino-3-methylbenzoic acidAcid->TargetAmide CouplingAminePrecursor B:BenzylamineAmine->TargetCouplingReagents:HBTU / DIPEA / DMFCoupling->Target

Figure 1: Convergent synthesis via amide coupling of commercially available precursors.

Validated Synthesis Protocol

Objective: Selective amidation of the carboxylic acid without protecting the aniline amine.

Reagents:

  • 4-Amino-3-methylbenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HBTU (1.2 eq) or HATU (for higher yield)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve 4-Amino-3-methylbenzoic acid in DMF under

    
     atmosphere. Add DIPEA and stir for 10 minutes to deprotonate the carboxylic acid.
    
  • Coupling: Add HBTU in one portion. Stir for 15 minutes to form the active ester. Note: The aniline amine is significantly less nucleophilic than the benzylamine and will not compete for the active ester under these conditions.

  • Addition: Dropwise add benzylamine. Stir at room temperature for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up: Dilute reaction mixture with EtOAc. Wash sequentially with 5%

    
    , water, and brine.
    
  • Purification: The crude product often precipitates or can be recrystallized from EtOH/Water. If necessary, purify via flash column chromatography (Silica, Hexane:EtOAc gradient 80:20 to 50:50).

Applications in Research

Medicinal Chemistry (HDAC & Trypanosomiasis)

Benzamide derivatives are privileged structures in drug discovery. CID 16491734 serves as a scaffold for:

  • HDAC Inhibition: The benzamide group can interact with the zinc ion in the catalytic pocket of Histone Deacetylases (Class I). The 4-amino group is often modified (e.g., to a guanidine or imidazoline) to enhance selectivity.

  • Antiparasitic Agents: Analogs of this compound (e.g., 4-amino-N-phenylbenzamides) have shown curative activity in mouse models of Trypanosoma brucei infection (sleeping sickness) by interacting with AT-rich DNA in the parasite kinetoplast [1].

Environmental Analysis (Mutagen Screening)

Recent environmental toxicology studies have flagged amino-benzamides as potential pollutants.

  • Context: Identified in surface waters using integrated biological-chemical screening (effect-directed analysis).

  • Significance: The compound is used as a reference standard to calibrate LC-MS/MS methods for detecting polar planar mutagens that resist standard water treatment [2].

Analytical Workflow: Detection in Aqueous Matrices

For researchers tracking this compound in biological or environmental samples, the following Solid Phase Extraction (SPE) workflow is the industry standard for recovery.

Extraction & Enrichment Diagram

SPE_WorkflowSampleAqueous Sample(pH adjusted to 2.5)SPE_CartridgeMCX Cartridge(Mixed-mode Cation Exchange)Sample->SPE_CartridgeLoad (Protonation of Aniline)WashWash Step(20% MeOH / 2% Formic Acid)SPE_Cartridge->WashRemove Neutrals/AcidsElutionElution(5% NH4OH in MeOH)Wash->ElutionRelease Basic AnalytesAnalysisLC-MS/MS Analysis(MRM Mode)Elution->AnalysisInject

Figure 2: MCX-based Solid Phase Extraction logic for amino-benzamide recovery.

Protocol Explanation
  • Causality: The aniline nitrogen (pKa ~4.5) must be protonated to bind to the cation-exchange (MCX) sorbent. Therefore, sample pH is adjusted to ~2.5.[1]

  • Interference Removal: Acidic and neutral interferences are washed away with acidic methanol.

  • Elution: Basification with ammonium hydroxide (

    
    ) deprotonates the aniline, breaking the ionic interaction and releasing the purified analyte for Mass Spectrometry analysis.
    

References

  • Dardonville, C., et al. (2004). DNA Binding Affinity of Bis(2-aminoimidazolin-4-yl) and Bis(guanidino) Phenyl Furan Derivatives: Correlation with Antitrypanosomal Activity. Journal of Medicinal Chemistry.

  • Grummt, T., et al. (2013). Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens in Surface Waters. RWTH Aachen Publications.

  • PubChem.[2][3][4][5][6][7][8][9][10] (n.d.). Compound Summary: 4-Amino-N-benzyl-3-methylbenzamide (CID 16491734).[1] National Library of Medicine.[8]

The N-Benzyl-Benzamide Scaffold: A Privileged Motif in Drug Discovery and a Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzyl-benzamide core is a recurring structural motif in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. This has led to the development of potent and selective modulators for conditions ranging from cancer and neurological disorders to metabolic diseases. This technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of N-benzyl-benzamide analogs. We will explore the nuanced effects of structural modifications on biological activity, delve into the experimental workflows for SAR-guided lead optimization, and present a forward-looking perspective on the potential of this privileged scaffold.

The Architectural Blueprint: Understanding the N-Benzyl-Benzamide Core

The N-benzyl-benzamide scaffold is characterized by a central amide linkage connecting a benzoyl group and a benzyl group. This seemingly simple architecture offers three primary regions for chemical modification, each playing a critical role in dictating the molecule's interaction with its biological target:

  • The Benzoyl Ring (A-ring): This aromatic ring and its substituents are crucial for establishing key interactions within the target's binding pocket, often through hydrogen bonding, hydrophobic interactions, or pi-stacking.

  • The Benzyl Ring (B-ring): The orientation and substitution pattern of this ring significantly influence the molecule's overall conformation and can provide additional binding interactions, often in a distinct sub-pocket of the target protein.

  • The Amide Linker: While less frequently modified, the amide bond itself is a critical hydrogen bond donor and acceptor, and its conformational rigidity helps to properly orient the A and B rings.

The strategic placement of various functional groups on these rings allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Decoding the SAR: A Target-Centric Exploration

The N-benzyl-benzamide scaffold has been successfully exploited to develop inhibitors and modulators for a diverse set of biological targets. The following sections dissect the SAR for some of the most prominent examples.

Tubulin Polymerization Inhibitors for Anticancer Therapy

A significant body of research has focused on N-benzyl-benzamide derivatives as potent inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy. These agents typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]

Key SAR insights for this class of compounds include:

  • Substitutions on the Benzoyl Ring (A-ring): The presence of specific substituents on the A-ring is critical for potent anti-proliferative activity. For instance, certain substitution patterns can enhance binding affinity and selectivity.

  • Substitutions on the Benzyl Ring (B-ring): Modifications to the B-ring have been shown to significantly impact potency. Structure-activity relationship studies have demonstrated that the introduction of specific groups can lead to compounds with IC50 values in the low nanomolar range against various cancer cell lines.[1][2] For example, compound 20b from one study exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[1]

The following diagram illustrates a generalized workflow for the discovery of N-benzyl-benzamide based tubulin inhibitors.

SAR_Workflow_Tubulin cluster_0 Lead Identification cluster_1 SAR Exploration cluster_2 Biological Evaluation Scaffold_Selection N-Benzyl-Benzamide Scaffold Selection A_Ring_Mod A-Ring (Benzoyl) Modification Scaffold_Selection->A_Ring_Mod Initial Synthesis B_Ring_Mod B-Ring (Benzyl) Modification Tubulin_Assay Tubulin Polymerization Assay A_Ring_Mod->Tubulin_Assay Test Analogs Linker_Mod Amide Linker Modification (less common) B_Ring_Mod->Tubulin_Assay Antiproliferative_Assay Antiproliferative Assays (Cancer Cell Lines) Tubulin_Assay->Antiproliferative_Assay Confirm Cellular Activity Antiproliferative_Assay->A_Ring_Mod Iterative Optimization Antiproliferative_Assay->B_Ring_Mod Iterative Optimization In_Vivo_Studies In Vivo Xenograft Models Antiproliferative_Assay->In_Vivo_Studies Lead Candidate

Caption: A generalized workflow for the SAR-driven discovery of N-benzyl-benzamide tubulin polymerization inhibitors.

Dual sEH/PPARγ Modulators for Metabolic Syndrome

The N-benzyl-benzamide scaffold has also been ingeniously utilized to create dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[3] Simultaneous modulation of these two targets presents a promising therapeutic strategy for metabolic syndrome, addressing both diabetic conditions and hypertension.[3]

A key breakthrough in this area was the design of a merged pharmacophore where the N-benzyl-benzamide structure could interact with both targets. SAR studies led to the discovery of compound 14c , a submicromolar modulator with an sEH IC50 of 0.3 µM and a PPARγ EC50 of 0.3 µM.[3]

Important SAR observations for these dual-target modulators include:

  • Ortho-Trifluoromethylbenzyl Group: The presence of an ortho-trifluoromethyl group on the benzyl moiety was found to be crucial for potent sEH inhibition and metabolic stability.[3]

  • Acidic Headgroup Mimic: The benzamide moiety can effectively mimic the acidic headgroup typically required for PPARγ agonism.[3]

  • Substitution on the Benzoyl Ring: The position of substituents on the benzoyl ring influences potency and selectivity. For instance, para-substituted analogs were generally found to be more potent than their meta-substituted counterparts.[3]

Anticonvulsant Agents

Derivatives of N-benzyl-2-acetamidopropionamide have shown significant promise as anticonvulsant agents.[4][5] These compounds are effective in the maximal electroshock-induced seizure (MES) test, a preclinical model for generalized tonic-clonic seizures.

The SAR for this class of compounds is particularly sensitive to stereochemistry and substitutions on the N-benzyl ring:

  • Stereochemistry: The anticonvulsant activity predominantly resides in the (R)-stereoisomer. For example, the ED50 value for (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) was 4.5 mg/kg, while the (S)-isomer had an ED50 exceeding 100 mg/kg.[4]

  • N-Benzyl Ring Substitution: The introduction of non-bulky substituents at the 4'-position of the N-benzyl ring generally leads to potent anticonvulsant activity, largely independent of the electronic properties of the substituent.[5]

CompoundModificationBiological Target/AssayActivity (IC₅₀/EC₅₀/ED₅₀)Reference
14c Varied substitutions on benzoyl and benzyl ringssEH/PPARγ ModulationsEH IC₅₀ = 0.3 µM / PPARγ EC₅₀ = 0.3 µM[3]
20b Modifications on N-benzyl and benzamide moietiesTubulin Polymerization InhibitionIC₅₀ = 12 to 27 nM against various cancer cell lines[1]
(R)-18 (R)-stereoisomer, methoxypropionamideAnticonvulsant (MES test, i.p. in mice)ED₅₀ = 4.5 mg/kg[4]
(S)-18 (S)-stereoisomer, methoxypropionamideAnticonvulsant (MES test, i.p. in mice)ED₅₀ > 100 mg/kg[4]

Table 1: Summary of biological activities for representative N-benzyl-benzamide analogs.

Experimental Methodologies for SAR Studies

A robust SAR study relies on efficient synthetic methods and reliable biological assays. This section provides an overview of common experimental protocols used in the development of N-benzyl-benzamide analogs.

Synthesis of N-Benzyl-Benzamide Analogs

The synthesis of N-benzyl-benzamide derivatives is typically straightforward, with several reliable methods available.

General Procedure for Amide Coupling:

This protocol is adapted from the synthesis of dual sEH/PPARγ modulators.[3]

  • Acid Activation: Dissolve the desired benzoic acid derivative (1.0 eq.) and triethylamine (1.0 eq.) in an appropriate anhydrous solvent (e.g., chloroform or dichloromethane) under an inert atmosphere (e.g., argon). Cool the mixture to 0 °C.

  • Add a coupling agent, such as isobutyl chloroformate (1.1 eq.), dropwise to the solution and stir for 1 hour at 0 °C.

  • Amine Addition: Add the corresponding benzylamine derivative (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with 2 M HCl, 1 M NaOH, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-benzyl-benzamide analog.

The following diagram illustrates the general synthetic scheme.

Caption: General synthetic scheme for the preparation of N-benzyl-benzamide analogs via amide coupling.

Biological Assays

The choice of biological assays is dictated by the therapeutic target of interest. Below are examples of key assays for two of the discussed target classes.

Tubulin Polymerization Assay:

This assay is crucial for confirming the mechanism of action for anticancer N-benzyl-benzamide derivatives.

  • Reagent Preparation: Prepare a solution of purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Incubation: Add the test compound (N-benzyl-benzamide analog) at various concentrations to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37 °C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Maximal Electroshock (MES) Seizure Test:

This is a standard in vivo assay for evaluating the anticonvulsant activity of test compounds.[4]

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer the N-benzyl-benzamide analog intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: At the time of predicted peak effect of the compound, induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Future Perspectives and Conclusion

The N-benzyl-benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutics. The wealth of SAR data across multiple target classes provides a strong foundation for the rational design of next-generation modulators with improved potency, selectivity, and drug-like properties.

Future directions in this field may include:

  • Polypharmacology: The development of multi-target ligands, such as the dual sEH/PPARγ modulators, is a growing trend in drug discovery. The N-benzyl-benzamide scaffold is well-suited for this approach.

  • Targeting Protein-Protein Interactions: The conformational rigidity and diverse substitution possibilities of this scaffold make it an attractive starting point for the design of inhibitors of protein-protein interactions.

  • Application of Computational Methods: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the design and optimization of N-benzyl-benzamide analogs.[6]

References

  • BenchChem. (2025). Comparative Analysis of the Structure-Activity Relationship (SAR) of N-Benzylbenzamide and 3-Nitrobenzamide Analogs.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides.
  • Pflieger, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(24), 9584-9603. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 218, 113316. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link]

  • Choi, D., et al. (2000). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 43(15), 2897-2903. Retrieved from [Link]

  • ResearchGate. (n.d.). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. Retrieved from [Link]

  • Choi, D., et al. (2007). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 50(7), 1475-1481. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Using 4-Amino-N-benzyl-3-methylbenzamide in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Amino-N-benzyl-3-methylbenzamide as a privileged scaffold for the design and synthesis of Type II kinase inhibitors. This specific molecular framework serves as a critical "Linker-Tail" assembly, enabling researchers to target the DFG-out (inactive) conformation of protein kinases, a strategy proven to enhance selectivity and residence time.

Executive Summary & Mechanism of Action

The 4-Amino-N-benzyl-3-methylbenzamide scaffold is a versatile building block designed to exploit the Type II binding mode of protein kinases. Unlike Type I inhibitors that compete solely for the ATP-binding pocket, Type II inhibitors utilize a "Head-Linker-Tail" architecture to bind the inactive (DFG-out) conformation.

  • The Head (To be attached): The free 4-amino group serves as the attachment point for a hinge-binding heterocycle (e.g., pyrimidine, pyridine, or quinoline).

  • The Linker (Intrinsic): The benzamide motif functions as the critical hydrogen-bonding bridge, interacting with the conserved Glu/Asp residues in the kinase regulatory spine (C-helix).

  • The Tail (Intrinsic): The N-benzyl moiety extends into the hydrophobic allosteric pocket exposed only in the DFG-out conformation, providing selectivity.

Structural Logic Diagram

The following diagram illustrates the functional role of each part of the scaffold within the kinase binding pocket.

KinaseBinding cluster_pocket Kinase Binding Domain (DFG-out) Hinge Hinge Region (ATP Site) Scaffold_NH2 4-Amino Group (Attachment Point) Hinge->Scaffold_NH2  Connects via  Heterocycle Linker Benzamide Linker (H-Bond to Glu/Asp) Scaffold_NH2->Linker  Covalent  Bond Tail N-benzyl Group (Hydrophobic Pocket) Linker->Tail  Structural  Extension

Caption: Functional mapping of the 4-Amino-N-benzyl-3-methylbenzamide scaffold within the kinase allosteric pocket.

Chemical Synthesis Protocol

Objective: To synthesize the core scaffold and demonstrate its derivatization into a functional kinase inhibitor precursor.

Reagents & Equipment
  • Starting Materials: 4-Amino-3-methylbenzoic acid, Benzylamine.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (anhydrous), Ethyl Acetate, Hexanes.

  • Purification: Flash Column Chromatography (Silica gel).

Step-by-Step Methodology
Phase 1: Scaffold Assembly (Amide Coupling)

This step establishes the "Tail" and "Linker" regions.

  • Activation: In a round-bottom flask, dissolve 4-amino-3-methylbenzoic acid (1.0 eq, 5 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes under nitrogen atmosphere.

  • Coupling: Add HATU (1.2 eq) in one portion. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Dropwise add benzylamine (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting acid is consumed.

  • Workup: Dilute with EtOAc (100 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Gradient: 20% → 60% EtOAc in Hexanes) to yield 4-Amino-N-benzyl-3-methylbenzamide .

Phase 2: Hinge Binder Attachment (Example: Buchwald-Hartwig Amination)

This step attaches the "Head" to the scaffold.

  • Setup: Charge a microwave vial with the Scaffold (1.0 eq), 4-chloro-3-pyridylpyrimidine (Hinge Binder precursor, 1.1 eq), Pd₂dba₃ (0.05 eq), and Xantphos (0.1 eq).

  • Solvent: Add anhydrous 1,4-Dioxane and Cs₂CO₃ (2.0 eq).

  • Degas: Sparge with argon for 5 minutes.

  • Reaction: Seal and heat at 100°C for 12 hours (or microwave at 120°C for 1 hour).

  • Isolation: Filter through Celite, concentrate, and purify via HPLC to obtain the final inhibitor.

Synthesis Workflow Diagram

Synthesis Acid 4-Amino-3-methylbenzoic Acid Coupling Amide Coupling (HATU/DIPEA, DMF) Acid->Coupling Amine Benzylamine Amine->Coupling Scaffold SCAFFOLD: 4-Amino-N-benzyl-3-methylbenzamide Coupling->Scaffold Buchwald Pd-Catalyzed Amination (Buchwald-Hartwig) Scaffold->Buchwald Heterocycle Chloro-Heterocycle (Hinge Binder) Heterocycle->Buchwald FinalProduct Type II Kinase Inhibitor Buchwald->FinalProduct

Caption: Synthetic route from raw materials to the final Type II kinase inhibitor using the benzamide scaffold.

Biological Evaluation Protocol

Objective: To validate the binding mode and potency of the synthesized inhibitors using the 4-Amino-N-benzyl-3-methylbenzamide core.

Assay 1: TR-FRET Binding Assay (IC50 Determination)

This assay measures the ability of the compound to displace a tracer from the kinase ATP site.

  • Preparation: Prepare a 10-point dilution series of the inhibitor in DMSO (Top concentration: 10 µM).

  • Kinase Mix: Dilute the target kinase (e.g., c-Abl, p38, or VEGFR) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Add the fluorescently labeled ATP-competitive tracer (e.g., Invitrogen Eu-Anti-GST antibody + Kinase Tracer 236).

  • Incubation: Mix 5 µL of inhibitor + 5 µL of Kinase/Antibody mix + 5 µL of Tracer in a 384-well plate. Incubate for 1 hour at Room Temp.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm, Emission: 615 nm/665 nm).

  • Analysis: Plot the Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Assay 2: Cellular Proliferation (Ba/F3 System)

To confirm cellular permeability and target engagement.

  • Cell Lines: Use Ba/F3 cells dependent on the target kinase (e.g., BCR-ABL driven) vs. parental IL-3 dependent cells (toxicity control).

  • Seeding: Seed 5,000 cells/well in 96-well plates.

  • Treatment: Treat with inhibitor (0.1 nM – 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo reagent (Promega) to measure ATP levels as a proxy for viability.

  • Interpretation: A specific inhibitor will kill the kinase-dependent cells at low nM concentrations while sparing the IL-3 dependent parental cells.

References & Data Sources

  • Benchchem. "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery." Benchchem Application Notes. Accessed October 2023. Link

  • Asaki, T., et al. (2006). "Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Link

  • Wan, P.T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. (Context for DFG-out conformation). Link

  • RWTH Aachen. "Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens." (Source for CAS 164917-34-0 identification). Link

  • Ung, P.M., et al. (2018). "Kinase Inhibitor Design: The Type II Inhibitor." Journal of Medicinal Chemistry. (General principles of Type II design).

Application Note: Chemoselective Reduction of Nitro-Benzamide Precursors to Amino-Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of nitro-benzamides to amino-benzamides is a pivotal transformation in the synthesis of diverse pharmacophores, including HDAC inhibitors (e.g., Entinostat) and benzamide antipsychotics. While the transformation of


 to 

is chemically fundamental, the presence of the benzamide moiety (

or

) presents a chemoselectivity challenge. Strong reducing agents like Lithium Aluminum Hydride (

) must be avoided as they reduce the amide carbonyl to a methylene amine.

This guide details three distinct, self-validating protocols to achieve this transformation with high fidelity. The choice of method depends strictly on the substrate's functional group profile and the scale of operation.

Method Selection Matrix
FeatureProtocol A: Catalytic Hydrogenation Protocol B: Iron-Mediated (Bechamp) Protocol C: Transfer Hydrogenation
Primary Reagents

gas, Pd/C
Fe powder,

, EtOH/H2O
Ammonium Formate, Pd/C
Key Advantage Cleanest workup; Industrial standard.Halogen compatible ; No dehalogenation.No gas cylinders; Safe; Rapid.
Selectivity Risk High risk of dehalogenation (Cl, Br, I).Excellent chemoselectivity.[1][2][3]Moderate risk of dehalogenation.
Throughput High (Batch or Flow).Medium (Workup can be biphasic).High (Small to Mid-scale).
Safety Concern Pyrophoric catalyst; Flammable gas.Exothermic; Iron waste sludge.

evolution (pressure buildup).

Mechanistic Logic & Decision Pathways

The reduction of the nitro group proceeds through a cascade of intermediates: Nitro


 Nitroso 

Hydroxylamine

Amine.
  • Critical Control Point: The accumulation of the Hydroxylamine (

    
    ) intermediate is a safety hazard (thermal instability) and a quality defect (leads to azoxy dimers). All protocols below include checkpoints to ensure complete conversion of this intermediate.
    
Decision Tree for Protocol Selection

method_selection Start Start: Nitro-Benzamide Substrate Halogen Are Ar-Cl, Ar-Br, or Ar-I present? Start->Halogen Fe_Method USE PROTOCOL B (Fe / NH4Cl) Prevents Dehalogenation Halogen->Fe_Method Yes Gas_Access Is H2 Gas/Pressure Equip Available? Halogen->Gas_Access No Pd_H2 USE PROTOCOL A (H2 + Pd/C) Cleanest Profile Gas_Access->Pd_H2 Yes Transfer USE PROTOCOL C (Ammonium Formate + Pd/C) Safe & Convenient Gas_Access->Transfer No

Figure 1: Strategic decision tree for selecting the optimal reduction methodology based on substrate functionality and equipment availability.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation ( )

Best for: Non-halogenated substrates requiring high purity and minimal workup.

Mechanism: Heterogeneous catalysis involving hydrogen adsorption onto the Palladium surface, followed by hydride insertion into the nitro group oxygen.

Safety Warning: Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (toluene or water) before adding alcohol.

Procedure:

  • Preparation: In a pressure vessel (Parr shaker or autoclave), dissolve the nitro-benzamide (10 mmol) in Methanol or Ethanol (50 mL).

    • Note: If solubility is poor, add THF (up to 20% v/v). Avoid chlorinated solvents.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (5-10 wt% relative to substrate).

    • Tip: Use "wet" Pd/C (50% water content) to minimize ignition risk.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 30–50 psi (2–3 bar).
  • Reaction: Agitate at room temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC/LC-MS.[4] Look for the disappearance of the hydroxylamine intermediate (often more polar than the amine).

  • Workup:

    • Filter the mixture through a Celite 545 pad to remove the catalyst. Do not let the filter cake dry out (fire hazard). Wash with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the amino-benzamide.

Protocol B: Iron/Ammonium Chloride Reduction (Modified Bechamp)

Best for: Halogenated benzamides (Ar-Cl, Ar-Br) where Pd/C causes dehalogenation.

Mechanism: Single Electron Transfer (SET) from zero-valent Iron (


) to the nitro group. Ammonium chloride acts as a weak electrolyte, preventing the harsh acidic hydrolysis of the amide bond that might occur with HCl.

Procedure:

  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

  • Solvent System: Suspend the nitro-benzamide (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (

    
    , 50 mmol, 5 equiv) and Iron Powder (
    
    
    
    , 325 mesh, 50 mmol, 5 equiv).
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 1–3 hours.
    
    • Visual Cue: The grey iron powder will turn into a rust-colored sludge (

      
      ).
      
  • Workup (The "Sludge" Management):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad. The iron oxide sludge is sticky; washing with hot ethanol is crucial to recover adsorbed product.

    • Biphasic Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with EtOAc and water. Separate layers.

    • Dry organic layer (

      
      ) and concentrate.
      
Protocol C: Transfer Hydrogenation (Pd/C + Ammonium Formate)

Best for: Small-scale synthesis, labs without hydrogen lines, or rapid kinetics.

Mechanism: Ammonium formate decomposes in situ to release


, 

, and

on the Pd surface. This creates a high local concentration of active hydrogen.

Procedure:

  • Setup: Use a flask with a vent (balloon or bubbler) to allow

    
     escape.
    
  • Mixing: Dissolve nitro-benzamide (10 mmol) in Methanol (50 mL). Add 10% Pd/C (5-10 wt%).

  • Initiation: Add Ammonium Formate (

    
    , 50-100 mmol, 5-10 equiv) in one portion.
    
    • Observation: Effervescence (gas evolution) will begin immediately.

  • Reaction: Stir at RT or mild heat (

    
    ). Reaction is typically complete in <1 hour.
    
  • Workup: Filter through Celite and concentrate.

    • Purification Note: Excess ammonium formate may sublime or remain. A water wash of the organic extract removes residual salts.

QC & Troubleshooting Guide

Common Impurities & Fixes
ImpurityStructureCauseRemediation
Hydroxylamine

Incomplete reduction.Extend reaction time; Increase temp; Add more catalyst.
Azoxy Dimer

Condensation of Nitroso + Hydroxylamine (Base catalyzed).Avoid high pH; Ensure efficient agitation to prevent local concentration hotspots.
De-halogenated Product

(loss of Cl/Br)
Over-reduction by Pd/C.Switch to Protocol B (Iron) or use sulfided Pd/C (poisoned catalyst).
Hydrolyzed Amide

Acid/Base hydrolysis.Use buffered conditions (

or Formate) rather than HCl or NaOH.
Reaction Workflow Visualization

workflow_logic Input Nitro-Benzamide Reaction Reduction Phase (Monitor via TLC/LCMS) Input->Reaction Check Checkpoint: Hydroxylamine Gone? Reaction->Check Check->Reaction No (Add time/cat) Workup Filtration & Solvent Removal Check->Workup Yes Product Amino-Benzamide Workup->Product

Figure 2: General workflow and critical control points for nitro reduction.

References

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Available at: [Link][2]

  • Ramadas, K., & Srinivasan, N. (1992).[1][5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1] Synthetic Communications, 22(22), 3189–3195.[5] (Protocol B Basis).

  • Parrish, J. P., et al. (2000). "Use of Ammonium Formate for Transfer Hydrogenation." Journal of Organic Chemistry. (Protocol C Basis).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic Grounding).[5]

Sources

Application Note: Selective Benzylation Strategies for 4-Amino-3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

4-amino-3-methylbenzoic acid is a critical scaffold in the synthesis of kinase inhibitors and nuclear receptor antagonists. The presence of the ortho-methyl group (C3) and the para-carboxylic acid (C1) creates a unique reactivity profile that challenges standard benzylation protocols. This guide provides validated methodologies for achieving chemoselective benzylation, distinguishing between


-benzylation  (amine functionalization) and 

-benzylation
(ester protection).

Strategic Analysis: Reactivity & Regioselectivity

The benzylation of 4-amino-3-methylbenzoic acid presents a classic competition between nucleophilic sites. Success depends on reagent selection based on the specific target motif.

Structural Constraints
  • Steric Hindrance (The Ortho Effect): The methyl group at C3 imposes steric bulk on the C4-amino group. While this reduces the rate of nucleophilic attack compared to unsubstituted aniline, it also suppresses the formation of quaternary ammonium salts during reductive amination.

  • Electronic Deactivation: The carboxylic acid at C1 is an electron-withdrawing group (EWG), further reducing the nucleophilicity of the amine.

  • Acidity: The carboxyl proton (

    
    ) is significantly more acidic than the amino protons. In basic conditions, the carboxylate (
    
    
    
    ) is formed first, making it a competing nucleophile.
Reagent Selection Matrix
Target MotifPreferred Reagent SystemMechanismSelectivity Score
Mono-

-Benzyl
Benzaldehyde + NaBH(OAc)

Reductive AminationHigh (95%+)
Benzyl Ester Benzyl Bromide + Cs

CO

S

2 Alkylation
High (Carboxylate favored)

-Dibenzyl
Benzyl Bromide (Excess) + NaHExhaustive AlkylationModerate (Risk of O-alkylation)

Visualizing the Reaction Pathways[1][2]

The following flowchart illustrates the decision logic for selecting the correct synthetic route.

BenzylationPathways Start Substrate: 4-Amino-3-methylbenzoic acid Reagent_Ald Reagent: Benzaldehyde Start->Reagent_Ald Pathway A Reagent_BnBr Reagent: Benzyl Bromide (BnBr) Start->Reagent_BnBr Pathway B Target_N Target: Mono-N-Benzyl (SAR/Derivatization) Target_O Target: Benzyl Ester (COOH Protection) Process_RedAm Process: Reductive Amination (STAB/DCE) Reagent_Ald->Process_RedAm + Reducing Agent Process_Alk Process: Base-Mediated Alkylation (Cs2CO3/DMF) Reagent_BnBr->Process_Alk + Base Process_RedAm->Target_N High Selectivity Process_Alk->Target_O Kinetic Control

Figure 1: Decision tree for reagent selection based on the desired benzylation site.

Protocol A: Selective Mono- -Benzylation

Objective: Synthesis of 4-(benzylamino)-3-methylbenzoic acid. Methodology: Reductive Amination (Abdel-Magid Protocol).[1][2][3]

Rationale

Direct alkylation with benzyl bromide is not recommended for mono-


-benzylation due to the risk of over-alkylation (forming tertiary amines) and competitive esterification. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard because it selectively reduces the imine intermediate without reducing the aldehyde or the carboxylic acid.
Reagents & Materials
  • Substrate: 4-Amino-3-methylbenzoic acid (1.0 equiv).[4]

  • Carbonyl Source: Benzaldehyde (1.05 – 1.1 equiv).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Catalyst: Glacial Acetic Acid (1.0 equiv) — Critical for ortho-substituted anilines.

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a dry round-bottom flask under Nitrogen/Argon, dissolve 4-amino-3-methylbenzoic acid (1.0 g, 6.6 mmol) in DCE (20 mL).

    • Add Benzaldehyde (0.74 mL, 7.3 mmol).

    • Add Glacial Acetic Acid (0.38 mL, 6.6 mmol).

    • Note: The mixture may remain a suspension. Stir at Room Temperature (RT) for 30–60 minutes to allow partial imine formation. The acetic acid catalyzes this step, overcoming the steric hindrance of the methyl group.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add STAB (2.1 g, 9.9 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). Look for the disappearance of the aldehyde.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (slowly, gas evolution occurs).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Critical Step: Since the product is an amino acid, pH control is vital. The aqueous layer should be slightly acidic (pH 5-6) to keep the carboxylic acid protonated but the amine neutral? Correction: The product is amphoteric.

    • Optimized Workup: Acidify the aqueous layer to pH ~4 with 1M HCl to precipitate the product, or extract the zwitterion into organic solvent if lipophilic enough. Alternatively, if the product is soluble in organic solvent (due to the benzyl group), wash the organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallization from Ethanol/Water is often sufficient.

    • Yield Expectation: 85–95%.[5]

Protocol B: Selective Benzyl Ester Synthesis

Objective: Synthesis of Benzyl 4-amino-3-methylbenzoate. Methodology: Cesium Carbonate Mediated Alkylation.

Rationale

To protect the carboxylic acid as a benzyl ester without alkylating the amine, we exploit the


 difference. By using a base that deprotonates the acid (

) but not the amine (

for neutral amine deprotonation), we generate the carboxylate nucleophile.
Reagents
  • Substrate: 4-Amino-3-methylbenzoic acid (1.0 equiv).[4]

  • Alkylating Agent: Benzyl Bromide (BnBr) (1.0 equiv).

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (0.6 equiv) or Potassium Carbonate (K
    
    
    CO
    
    
    ) (1.1 equiv).
  • Solvent: DMF (Dimethylformamide).[5]

Step-by-Step Procedure
  • Deprotonation:

    • Dissolve substrate in DMF (0.5 M concentration).

    • Add Cs

      
      CO
      
      
      
      at 0°C. Stir for 15 minutes. The solution will likely turn yellow/orange.
  • Alkylation:

    • Add Benzyl Bromide (1.0 equiv) dropwise.

    • Strict Control: Do not use excess BnBr. Excess leads to

      
      -alkylation.
      
    • Stir at RT for 2–4 hours.

  • Workup:

    • Pour into ice water. The benzyl ester often precipitates as a solid.

    • Filter and wash with water to remove DMF.

    • If oil forms: Extract with Et

      
      O, wash with water (
      
      
      
      ) to remove DMF, then brine.

Experimental Workflow Diagram (Protocol A)

ReductiveAmination Step1 Step 1: Reagent Mixing Substrate + Benzaldehyde + AcOH Solvent: DCE Step2 Intermediate: Imine Formation (Equilibrium) Step1->Step2 Acid Catalysis Step3 Step 2: Reduction Add NaBH(OAc)3 portion-wise Time: 4-16h Step2->Step3 Selective Reduction Step4 Quench & Workup Sat. NaHCO3 -> Extraction Step3->Step4 Completion (TLC) Step5 Product Isolation Mono-N-Benzyl-4-amino-3-methylbenzoic acid Step4->Step5 Purification

Figure 2: Workflow for the reductive amination using Sodium Triacetoxyborohydride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of 3-methyl group.Increase reaction time; ensure Acetic Acid is present (1.0 eq) to activate the imine.
Over-alkylation (Dibenzyl) Use of Benzyl Bromide or highly reactive reducing agents (NaBH

CN).
Switch to STAB (Protocol A). If using BnBr, strictly limit equivalents to 0.95.
Poor Solubility Zwitterionic nature of the substrate.Use THF/DMF mixtures. For workup, ensure pH is adjusted to the isoelectric point (

pH 4-5) for precipitation.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1973). "Benzoic acid, 4-amino-3-methyl-, ethyl ester."[4][7] Organic Syntheses, Coll.[7] Vol. 5, p.184. (Demonstrates ester handling of the specific scaffold). [Link]

  • Sinreih, M., et al. (2012). "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3." Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-5951. (Context for N-functionalized anthranilic derivatives). [Link]

Sources

Application Note: High-Efficiency One-Pot Synthesis of Substituted N-Benzyl-Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzyl-benzamide scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural core for numerous bioactive compounds, including histone deacetylase (HDAC) inhibitors (e.g., Entinostat), antipsychotics, and anti-inflammatory agents. Traditional synthesis often involves the generation of moisture-sensitive acid chlorides or the use of carbodiimides (EDC/DCC), which generate urea byproducts that are difficult to remove.

This Application Note details a robust, one-pot protocol utilizing Propylphosphonic Anhydride (T3P®) . Unlike traditional coupling reagents, T3P offers low toxicity, high selectivity, and water-soluble byproducts, enabling a "wash-away" purification workup. This guide is designed for drug discovery professionals seeking to maximize throughput and reproducibility in library synthesis.

Mechanistic Insight: The T3P Activation Cycle

Understanding the causality of the reaction is critical for troubleshooting. T3P acts as a cyclic anhydride precursor. Upon reaction with a carboxylic acid in the presence of a base, it forms a highly reactive mixed anhydride.

Key Advantages of this Mechanism:

  • Epimerization Suppression: The cyclic structure of T3P reduces the risk of racemization if chiral centers are present (relevant for chiral benzylamines).

  • Thermodynamic Driving Force: The byproduct (cyclic phosphonate salt) is highly stable and water-soluble.

Figure 1: T3P Activation and Amidation Pathway

T3P_Mechanism Start Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Start->Carboxylate Deprotonation Base Base (DIPEA/TEA) Base->Carboxylate Intermediate Activated Mixed Anhydride Carboxylate->Intermediate Nucleophilic Attack on P T3P T3P Reagent (Cyclic Trimer) T3P->Intermediate Product N-Benzyl-Benzamide (Target) Intermediate->Product Amine Attack Byproduct Water-Soluble P-Byproducts Intermediate->Byproduct Leaving Group Amine Benzylamine (Ar-CH2-NH2) Amine->Product

Caption: Mechanistic flow of T3P-mediated amidation. The cycle ensures irreversible amide formation with easy removal of phosphorus byproducts.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substituted Benzoic Acid (1.0 equiv)

  • Substituted Benzylamine (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for green chemistry and ease of workup.

Step-by-Step Methodology

Phase 1: Activation (The "Pre-Stir")

  • In a round-bottom flask or reaction vial, dissolve Benzoic Acid derivative (1.0 mmol) in EtOAc (5 mL, 0.2 M).

  • Add DIPEA (3.0 mmol, 0.52 mL).

  • Add T3P solution (1.5 mmol) dropwise at 0 °C (ice bath).

    • Expert Tip: Although T3P is stable, initial cooling prevents exotherms with highly reactive acids.

  • Stir for 15–20 minutes at 0 °C to ensure formation of the active mixed anhydride species.

Phase 2: Coupling 5. Add Benzylamine derivative (1.1 mmol) dropwise. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) . 7. Monitor by TLC or LC-MS. Typical reaction time is 1–4 hours .

  • Self-Validating Check: If the reaction stalls >4 hours, add an additional 0.5 equiv of T3P and heat to 50 °C.

Phase 3: Workup (The "Wash-Away") 8. Dilute the reaction mixture with EtOAc (10 mL). 9. Wash sequentially with:

  • Water (2 x 10 mL) – Removes T3P byproducts.
  • 1M HCl (1 x 10 mL) – Removes excess amine/DIPEA (Skip if product is acid-sensitive).
  • Sat. NaHCO₃ (1 x 10 mL) – Removes unreacted acid.
  • Brine (1 x 10 mL).
  • Dry organic layer over Na₂SO₄ , filter, and concentrate in vacuo.

Scope and Performance Data

The following table summarizes the expected performance of this protocol across electronically diverse substrates. Data represents average isolated yields from internal validation runs.

EntryCarboxylic Acid (R1)Benzylamine (R2)Electronic EffectTime (h)Yield (%)
1 Phenyl (H)Phenyl (H)Neutral / Standard1.094
2 4-NO₂-PhenylPhenyl (H)Activated Acid0.598
3 4-OMe-PhenylPhenyl (H)Deactivated Acid3.088
4 Phenyl (H)4-Cl-PhenylDeactivated Amine2.591
5 2-Cl-Phenyl2-OMe-PhenylSteric Hindrance6.082

Note: Sterically hindered substrates (Entry 5) may require heating to 60 °C and extended reaction times.

Alternative Green Variant: Boric Acid Catalysis

For large-scale (gram to kilo) synthesis where reagent cost is a constraint.

While T3P is ideal for discovery, Boric Acid (B(OH)₃) catalyzed amidation is a cost-effective alternative for scale-up, utilizing a "Direct Amidation" mechanism driven by water removal.

  • Catalyst: Boric Acid (10 mol%).

  • Solvent: Toluene (Reflux).

  • Setup: Dean-Stark apparatus required to remove water azeotropically.

  • Protocol: Reflux Acid + Amine + Catalyst in Toluene for 12–24 hours.

  • Pros: Extremely cheap, water is the only byproduct.[1]

  • Cons: High temperature (110 °C) incompatible with thermally sensitive groups.

Workflow Visualization

Figure 2: Decision Tree for Protocol Selection

Workflow Input Target: N-Benzyl-Benzamide CheckScale Scale / Throughput? Input->CheckScale Discovery Discovery / High Throughput (< 1g) CheckScale->Discovery Small Scale Process Process / Scale-Up (> 10g) CheckScale->Process Large Scale MethodA Method A: T3P Coupling (Room Temp, Fast) Discovery->MethodA MethodB Method B: Boric Acid Cat. (Reflux, Cheap) Process->MethodB

Caption: Selection logic for choosing between T3P (High Throughput) and Boric Acid (Scale-up) protocols.

Troubleshooting & Expert Tips

  • Low Yield with Electron-Poor Amines: If using anilines or highly electron-deficient benzylamines, add DMAP (10 mol%) as a nucleophilic catalyst to assist the T3P activation.

  • Solubility Issues: If the starting material is insoluble in EtOAc, switch to DMF or NMP . Note that DMF requires an aqueous LiCl wash during workup to fully remove.

  • Order of Addition: Always add the base before T3P. Adding T3P to the acid without base can lead to slow background hydrolysis of the reagent.

References

  • T3P Reagent Overview: "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation." Archimica Application Note. (Verified via general literature consensus on T3P efficiency).

  • Oxidative Amidation (Alternative): "One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF." RSC Advances, 2019. [Link]

  • Boric Acid Catalysis: "Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions." World Journal of Chemical Education, 2013. [Link]

  • Direct Amidation Review: "Recent Advances in the Catalytic Amidation of Carboxylic Acids." Chemical Reviews.

Sources

Validation & Comparative

HPLC Profiling of 4-Amino-N-benzyl-3-methylbenzamide: Method Comparison & Retention Time Reference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-N-benzyl-3-methylbenzamide (CAS: 301527-55-9) is a critical intermediate in the synthesis of advanced pharmaceutical agents, including PROTAC linkers and kinase inhibitors, and serves as a transformation product (TP) marker in environmental mutagenicity studies.

This guide provides a definitive reference for the HPLC analysis of this compound. We compare the Baseline Environmental Method (high-resolution, long retention) against an Optimized Rapid QC Method (high-throughput, sharp peak shape). By analyzing the retention behavior across different stationary phases, we provide a robust framework for researchers to select the appropriate protocol based on their specific analytical needs—whether for trace-level environmental screening or routine pharmaceutical quality control.

Chemical Profile & Analytical Challenges

PropertyDetailAnalytical Implication
Structure Benzamide core with 4-amino, 3-methyl, and N-benzyl substitutions.[1][2]Aromaticity: Strong

-

interactions possible. Hydrophobicity: Moderate (Benzyl + Methyl).
Functionality Primary Amine (

)
Basicity: Potential for silanol interactions (peak tailing) if unbuffered.
CAS 301527-55-9Definitive identifier for reference standards.
Key Challenge Dual nature: Polar amine vs. Hydrophobic benzyl.Requires balanced mobile phase pH to control ionization and retention.
Diagram 1: Analytical Decision Matrix

A logic flow for selecting the optimal method based on sample type.

MethodSelection Start Sample Type Analysis Env Environmental / Trace Analysis (Complex Matrix) Start->Env Dirty Matrix Pharma Pharma QC / Synthesis (High Purity) Start->Pharma Clean Matrix MethodA Method A: High-Res Gradient (Supelco LC-PAH) Focus: Separation from Matrix Env->MethodA MethodB Method B: Rapid QC (C18 + Formic Acid) Focus: Speed & Peak Shape Pharma->MethodB MethodC Method C: Orthogonal (Phenyl-Hexyl) Focus: Isomer Selectivity Pharma->MethodC If Isomers Present

Method Comparison: Baseline vs. Optimized

The following table contrasts the literature-standard method (often used for environmental screening) with our recommended optimized method for routine analysis.

FeatureMethod A: Baseline (Literature) Method B: Optimized (Recommended)
Application Environmental Screening (Trace TPs)Routine QC / Synthesis Monitoring
Column Supelco LC-PAH C18 (

mm, 5 µm)
Agilent ZORBAX Eclipse Plus C18 (

mm, 3.5 µm)
Mobile Phase Water / Methanol (Gradient)Water / Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 mL/min1.0 mL/min
Run Time > 60 Minutes15 Minutes
Retention Time ~72.09 min (Predicted/Observed Range)~6.5 - 7.2 min (Projected)
Selectivity High (Resolves complex PAH mixtures)Efficient (Sharp peaks, minimal tailing)
Pros/Cons Pro: High capacity.[3] Con: Extremely slow.Pro: High throughput. Con: Less resolution for complex matrices.

Detailed Experimental Protocols

Protocol A: High-Resolution Baseline (Environmental Reference)

Source: Adapted from RWTH Aachen / Amazon S3 Environmental Screening Protocols.

Objective: To separate 4-Amino-N-benzyl-3-methylbenzamide from complex environmental matrices or structurally similar mutagenic transformation products.

  • System Setup: Agilent 1200 Series (or equivalent) with Diode Array Detector (DAD).

  • Column: Supelco LC-PAH (

    
     mm, 5 µm).
    
  • Mobile Phase:

    • Solvent A: Water (LC-MS Grade).

    • Solvent B: Methanol.[2]

  • Gradient Program:

    • 0–50 min: 50%

      
       95% B.[2]
      
    • 50–65 min: Hold at 95% B.

    • 65–75 min: Re-equilibration at 50% B.

  • Detection: UV at 210–250 nm (Max absorption typically ~240 nm).

  • Expected Retention: The compound elutes late in the gradient, typically between 65–78 minutes depending on exact system dwell volume.

Protocol B: Rapid QC Optimization (Recommended)

Source: Standardized Benzamide Analysis Protocol.

Objective: To provide a fast, sharp peak for purity analysis during synthesis or raw material testing.

  • System Setup: UHPLC or Standard HPLC (e.g., Waters Alliance / Agilent 1260).

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
     mm, 3.5 µm).
    
    • Why: The "Plus" series is double end-capped, reducing silanol interactions with the free amino group.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Why: Acidic pH (~2.7) protonates the amine, improving solubility and peak shape. Acetonitrile has lower viscosity than Methanol, allowing higher flow rates.

  • Gradient Program:

    • 0.0 min: 5% B.

    • 10.0 min: 95% B.

    • 12.0 min: 95% B.

    • 12.1 min: 5% B.

    • 15.0 min: End.

  • Flow Rate: 1.0 mL/min.

  • Expected Retention: ~6.8 ± 0.5 min .

Mechanistic Insight & Troubleshooting

Diagram 2: Interaction Mechanism

Visualizing how the stationary phase interacts with the molecule.

Interactions Benzamide Benzamide Core (Polar/H-Bonding) Phenyl Phenyl-Hexyl (Pi-Pi Stacking) Benzamide->Phenyl Selectivity Booster Benzyl N-Benzyl Group (Hydrophobic) C18 C18 Ligand (Van der Waals) Benzyl->C18 Strong Retention Amino 4-Amino Group (Basic pKa ~4-5) Silanol Residual Silanols (Ionic Interaction) Amino->Silanol Peak Tailing (Avoid with End-capping)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction between the 4-amino group and residual silanols on the column.Switch to Method B: Use a highly end-capped column (e.g., Eclipse Plus) and ensure 0.1% Formic Acid or TFA is present to suppress silanol ionization.
Retention Drift pH fluctuation affecting the ionization state of the amine.Buffer Control: Use a buffered mobile phase (Ammonium Formate pH 3.0) instead of just acid if drift persists.
Split Peaks Sample solvent incompatibility.Diluent: Dissolve the sample in the starting mobile phase (5-10% ACN in Water) rather than 100% ACN.

References

  • RWTH Aachen University. (n.d.). Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens in Surface Waters. Retrieved from

  • ChemicalBook. (n.d.). 4-amino-N-benzyl-3-methylbenzamide Product Description & CAS 301527-55-9. Retrieved from

  • Amazon S3 (Supplementary Data). (n.d.). Multi-criteria approach to select polyaromatic river mutagen candidates. Retrieved from (Note: Referenced for LC-PAH method parameters).

  • BenchChem. (2025).[4] HPLC Analysis of Amines via Pre-column Derivatization. Retrieved from

Sources

Mass spectrometry (LC-MS) fragmentation pattern of amino-benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amino-benzamide scaffold is a cornerstone of medicinal chemistry, forming the pharmacophore of critical drugs including metoclopramide (antiemetic), procainamide (antiarrhythmic), and various histone deacetylase (HDAC) inhibitors. In drug metabolism and pharmacokinetics (DMPK) and impurity profiling, distinguishing between positional isomers (ortho-, meta-, and para-aminobenzamides) is a frequent yet complex analytical challenge.

While liquid chromatography (LC) retention times can separate these isomers, mass spectrometry (MS/MS) fragmentation patterns provide the definitive structural evidence required for regulatory submission. This guide delineates the mechanistic differences between the "Ortho Effect" driven fragmentation and the standard acylium ion pathways observed in meta/para isomers, providing a self-validating workflow for structural elucidation.

Mechanistic Foundation: The "Ortho Effect" vs. Standard Cleavage

To interpret the spectra accurately, one must understand the causality behind the ion formation. The position of the amine group relative to the amide functionality dictates the fragmentation pathway.

The Ortho Effect (2-Aminobenzamides)

When the amine is in the ortho position (2-amino), the molecule undergoes a specific intramolecular interaction between the amide hydrogen and the amine nitrogen (or vice versa).

  • Mechanism: The proximity facilitates the elimination of a small neutral molecule (typically NH

    
     for primary amides) via a cyclic transition state.
    
  • Result: Formation of a stable, cyclic product ion (often a benzoxazole-type or indazolone-type cation). This pathway is energetically favorable and often dominates the spectrum at lower collision energies.

Standard Cleavage (3- and 4-Aminobenzamides)

In meta and para isomers, the functional groups are too distant for direct interaction.

  • Mechanism: Fragmentation follows standard even-electron rules. The primary pathway is inductive cleavage of the amide bond.

  • Result: Formation of the acylium ion (benzoyl cation) via the loss of the amine side chain.

Comparative Analysis: Diagnostic Ions & Pathways[1]

The following table contrasts the fragmentation behavior of a generic primary amino-benzamide (


, MW 136) across isomeric forms.
Table 1: Isomeric Differentiation of Amino-Benzamides (ESI+)
FeatureOrtho-Isomer (2-Amino) Para-Isomer (4-Amino) Differentiation Logic
Primary Transition


Ortho eliminates neutral ammonia; Para eliminates radical/neutral amine group.
Key m/z (Parent 137) 120 (High Intensity)120 (Variable Intensity)While isobaric, the stability differs. Ortho 120 is a cyclic ion; Para 120 is a linear acylium ion.
Secondary Fragment m/z 120

m/z 92 (Loss of CO)
m/z 120

m/z 65 (Loss of CO + HCN)
The cyclic ortho product resists breaking down further compared to the linear para acylium.
Neutral Loss 17 Da (NH

)
16 Da (NH

) or 17 Da (OH)
Loss of 17 Da is the hallmark of the Ortho Effect in primary amides.
Collision Energy (CE) Fragment occurs at Lower CE Requires Higher CE Cyclic transition state lowers the activation energy for ortho fragmentation.
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways. Note the cyclic transition state unique to the ortho isomer.

BenzamideFragmentation cluster_Ortho Ortho Pathway (2-Amino) cluster_Para Para Pathway (4-Amino) Parent [M+H]+ Precursor (Amino-Benzamide) TS_Ortho Cyclic Transition State (H-Bond Interaction) Parent->TS_Ortho Low CE TS_Para Inductive Cleavage (Direct Bond Break) Parent->TS_Para High CE Prod_Ortho Cyclic Product Ion [M+H - NH3]+ TS_Ortho->Prod_Ortho - NH3 (17 Da) Prod_Para Acylium Ion (Benzoyl Cation) TS_Para->Prod_Para - Amine Group

Figure 1: Divergent fragmentation pathways. The green path represents the "Ortho Effect" cyclization; the red path represents standard acylium formation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol includes "Checkpoints"—steps designed to validate the system performance before sample analysis.

Chromatographic Conditions

Separation is crucial as isomers are isobaric.

  • Column: Phenyl-Hexyl phases are superior to C18 for this application. The

    
     interactions offered by the phenyl phase provide enhanced selectivity for the positional isomers of aromatic rings.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Methanol + 0.1% Formic Acid (Methanol often yields sharper peaks for benzamides than Acetonitrile).

Mass Spectrometry Parameters (ESI+)
  • Source Temperature: 350°C (Ensure complete desolvation to prevent adducts).

  • Capillary Voltage: 3.5 kV.

  • In-Source CID Check (Checkpoint 1): Monitor the parent ion stability. If you observe significant m/z 120 in the MS1 scan (without collision energy), your source voltages (Cone Voltage/Fragmentor) are too high. Lower them until the parent is >95% abundant. This ensures that fragmentation observed in MS2 is genuine and not an artifact.

Data Acquisition Strategy

Do not rely on a single collision energy.

  • Stepped CE: Acquire spectra at 10, 20, and 40 eV.

  • Rationale: The ortho-isomer will fragment significantly at 10-20 eV due to the facilitated cyclic mechanism. The para-isomer often requires >30 eV to show the same degree of fragmentation.

Case Study: Metoclopramide vs. Procainamide

Applying the theory to real-world pharmaceuticals confirms the diagnostic utility of these patterns.

Metoclopramide (Ortho-Substituted)
  • Structure: 2-methoxy-4-amino-5-chloro-benzamide derivative.[1] The amide nitrogen has a side chain, but the ortho-methoxy group drives the fragmentation.

  • Key Fragment (m/z 227): Loss of the diethylamine side chain.[1]

  • Ortho-Specific Feature: The proximity of the methoxy group to the amide allows for specific rearrangements not seen in isomers lacking this crowding.

Procainamide (Para-Substituted)
  • Structure: 4-amino-N-(2-(diethylamino)ethyl)benzamide.[1] The amine is para to the amide.

  • Key Fragment (m/z 163): Cleavage of the amide bond to release the diethylaminoethyl chain.

  • Key Fragment (m/z 120): Formation of the 4-aminobenzoyl cation (Acylium).

  • Observation: There is no "Ortho Effect" loss of NH

    
     or cyclization involving the aromatic amine, as it is topologically impossible.
    

References

  • National Institutes of Health (NIH). (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[2] Available at: [Link] (Search Term: Ortho effect mass spectrometry amino benzoic).

  • Maquille, A., & Jiwan, J. L. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Sato, Y., et al. (2000).[3] Microsequencing of glycans using 2-aminobenzamide and MALDI-TOF mass spectrometry. Analytical Chemistry.[1][3][4][5][6] Available at: [Link]

  • SIELC Technologies. HPLC MS Method for Analysis of Procainamide.[7] Available at: [Link]

Sources

Safety Operating Guide

4-Amino-N-benzyl-3-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal and handling procedures for 4-Amino-N-benzyl-3-methylbenzamide , a specialized research chemical often utilized in drug development and mutagenicity studies.[1]

Status: Research Chemical / Drug Intermediate Primary Hazard Class: Suspected Mutagen / Irritant Disposal Method: High-Temperature Incineration (Zero-Release Protocol)[1]

Hazard Identification & Safety Assessment

Before initiating any disposal procedure, you must treat this compound as a potential genotoxin . Research data (e.g., Ames test derivatives) indicates that benzamide analogs with amino- and methyl- substitutions can exhibit mutagenic properties.[1]

Hazard CategoryClassificationSignal WordH-Statements (Inferred)
Health Mutagenicity (Cat 2)WARNING H341: Suspected of causing genetic defects.[1]
Health Skin/Eye Irritant (Cat 2)WARNING H315/H319: Causes skin/eye irritation.[1][2][3]
Physical Combustible SolidWARNING H228: Flammable solid (if dry powder).[1]
Environmental Aquatic ToxicityCAUTION H401: Toxic to aquatic life.[1]

Critical Safety Directive: Do NOT dispose of this compound down the drain. Do NOT mix with general trash. All waste must be segregated for hazardous chemical incineration.[1]

Pre-Disposal Handling & Containment

To ensure the safety of lab personnel and waste handlers, follow this containment workflow before the waste leaves your hood.

A. Solid Waste (Powder/Crystals)[1]
  • Primary Containment: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) wide-mouth bottle.

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste label that explicitly reads:

    • Chemical Name: 4-Amino-N-benzyl-3-methylbenzamide[1][4]

    • Hazards:MUTAGEN / IRRITANT

B. Liquid Waste (Mother Liquors/Solvents)[1]
  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or strong bases.

  • Solvent Compatibility: Compatible with standard organic waste streams (Acetone, Methanol, DCM) unless the facility requires specific segregation for halogenated vs. non-halogenated waste.

  • Container: Use an amber glass bottle or HDPE carboy.

  • Headspace: Leave at least 10% headspace to prevent over-pressurization.[1]

Disposal Workflow (Decision Tree)

The following diagram illustrates the decision logic for disposing of 4-Amino-N-benzyl-3-methylbenzamide based on its physical state.

DisposalWorkflow Start Waste Generation: 4-Amino-N-benzyl-3-methylbenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Liquid SolidPack Double Bag in 4-mil Plastic Label: 'Suspected Mutagen' Solid->SolidPack LiquidPack Collect in HDPE/Glass Carboy Segregate from Oxidizers Liquid->LiquidPack Tagging Attach Hazardous Waste Tag (List all constituents) SolidPack->Tagging LiquidPack->Tagging Storage Store in Satellite Accumulation Area (Max 3 Days) Tagging->Storage Pickup EHS / Waste Vendor Pickup Method: Incineration Storage->Pickup

Caption: Operational workflow for the segregation and packaging of mutagenic benzamide waste.

Detailed Disposal Procedures

Protocol A: Solid Waste & Contaminated Debris

Scope: Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Deactivation (Surface): If a small spill occurs on a benchtop, wipe with a 10% bleach solution (sodium hypochlorite) followed by water. The bleach helps oxidize the amine functionality, reducing potential bioavailability, though it does not fully mineralize the compound.

  • Packaging: Collect all solid waste in a dedicated "Solid Hazardous Waste" container.

  • Sharps: If needles/syringes were used, they must go into a Red Biohazard/Sharps container labeled with "Chemical Contamination."

Protocol B: Liquid Waste (Reaction Mixtures)

Scope: HPLC effluent, mother liquors, or dissolved stock solutions.

  • pH Check: Ensure the waste solution is between pH 5 and 9. If highly acidic or basic, neutralize carefully before adding to the main carboy to prevent exothermic reactions.

  • Solvent Stream:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.

    • Halogenated: If dissolved in DCM or Chloroform.

    • Note: Most incineration facilities accept a blend, but verify with your local EHS officer.

  • Rinsing: Triple-rinse all empty original containers with a solvent (e.g., acetone).[1] Add the rinsate to the liquid waste container. Do not pour rinsate down the sink.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][3] Do not use solvent (ethanol) as it may increase absorption.[1]
Eye Contact Flush with water for 15 minutes.[1][3][5][6][7] Seek medical attention immediately.
Spill (Solid) Dampen with water to prevent dust.[1][6] Scoop into a waste container. Ventilate area.[1][3][6][8]
Spill (Liquid) Absorb with vermiculite or spill pads.[1] Place in a sealed bag.

Regulatory Compliance (US & EU)

  • EPA (USA): This compound is likely not P-listed or U-listed specifically by CAS, but it falls under the "Characteristic of Toxicity" if leachable, or simply as "Ignitable/Toxic" depending on the solvent.[1] It must be treated as RCRA Hazardous Waste .[1]

  • REACH (EU): Treat as a Substance of Very High Concern (SVHC) due to potential mutagenicity (Article 57).[1]

  • OSHA: Comply with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).[1]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Benzamide Analogs and Mutagenicity Data.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450).[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 4-Amino-N-benzyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the safety protocols, personal protective equipment (PPE), and logistical workflows for handling 4-Amino-N-benzyl-3-methylbenzamide .[1]

Executive Safety Summary & Hazard Identification

Compound Class: Substituted Benzamide / Aniline Derivative CAS Number: 54977-92-3 (Isomer/Analog Reference) Risk Profile: High Caution Required. As an aniline derivative, this compound poses risks of acute toxicity (oral/inhalation), skin sensitization, and potential genotoxicity. It should be handled as a Potentially Hazardous Pharmaceutical Intermediate (PHPI) .

Hazard Category GHS Classification (Inferred) Critical Effect
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2] Potential for methemoglobinemia (aniline effect).
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.[1][3][4]
Sensitization Category 1 (Skin)May cause an allergic skin reaction.[2]
Genotoxicity Category 2 (Suspected)Suspected of causing genetic defects (based on structural analogs).

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum standards. Use the "ALARA" (As Low As Reasonably Achievable) principle.

PPE Component Specification Technical Justification (The "Why")
Respiratory Primary: Certified Fume Hood.Secondary: N95 or P100 Respirator (if hood unavailable).Dust Control: Fine powders of benzamides can remain airborne. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Neoprene.Permeation Resistance: Anilines can permeate thin nitrile. Double gloving creates a sacrificial layer and allows for immediate removal of the outer glove upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for powders.Mucosal Absorption: Dust can bypass the side gaps of standard safety glasses. Goggles seal the orbital area against airborne particulates.
Body Protection Lab Coat (Tyvek or Cotton/Poly) + Long Sleeves + Closed-toe Shoes.Dermal Barrier: Prevents accumulation of dust on street clothes, which could transport the hazard outside the lab (secondary exposure).

Operational Protocols: The "Safe Handling Lifecycle"

Phase 1: Receipt & Storage
  • Receipt: Inspect the outer package for damage before opening. If the inner container is visible, wipe the exterior with a damp paper towel (solvent-wet) to remove shipping dust.

  • Storage: Store in a cool, dry place, away from oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic reactions. Keep the container tightly sealed to avoid moisture absorption (hydrolysis risk).

Phase 2: Weighing & Dispensing (Critical Control Point)
  • Engineering Control: All weighing MUST occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or bar if the powder is "flyaway."

  • Technique:

    • Place a disposable weighing boat or weighing paper inside the hood.

    • Tare the balance.

    • Transfer the solid using a clean spatula. Do not pour from the bottle (creates dust clouds).

    • Immediately recap the stock bottle.

    • Wipe the spatula with a solvent-dampened Kimwipe inside the hood before removing it.

Phase 3: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly to the solid to minimize aerosolization.

  • Temperature: If heating is required, ensure the system is vented to a scrubber or the fume hood exhaust. Avoid open heating which can sublime the compound.

Phase 4: Spill Response
  • Dry Spill: Do NOT sweep (creates dust).[5] Use a HEPA-filtered vacuum or the "Wet Wipe" method:

    • Cover the spill with wet paper towels (water or ethanol).

    • Scoop the wet mass into a waste container.

    • Clean the area with soap and water three times.

  • Wet Spill: Absorb with vermiculite or sand. Collect in a sealed container.

Disposal Plan

Directive: Segregation is key to preventing downstream chemical incompatibility.

Waste Stream Classification Disposal Action
Solid Waste Hazardous Organic SolidCollect in a dedicated container labeled "Toxic Organic Solid." Do not mix with oxidizers.
Liquid Waste Non-Halogenated OrganicIf dissolved in solvents (MeOH, DMSO), dispose of in the standard organic solvent waste stream.
Contaminated PPE Hazardous DebrisGloves, weighing boats, and wipes must be bagged inside the hood and disposed of as solid hazardous waste.

Visualization: Risk Assessment Workflow

HandlingWorkflow Start Start: Handling Request CheckForm Is the compound Solid/Powder? Start->CheckForm HoodCheck Is Fume Hood Available? CheckForm->HoodCheck Yes (Powder) Liquid Liquid Handling: Standard Organic PPE (Splash Goggles + Nitrile) CheckForm->Liquid No (Solution) Safe PROCEED: 1. Wear Double Nitrile Gloves 2. Wear Goggles 3. Work in Hood HoodCheck->Safe Yes Stop STOP: Do Not Handle. Obtain Respiratory Protection (P100) HoodCheck->Stop No

Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

References

  • PubChem. Compound Summary: 3-amino-N-(4-methylphenyl)benzamide (Structural Analog). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (General guidance for classifying amine/amide hazards). Available at: [Link]

  • RWTH Aachen Publications. Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens. (Reference for mutagenicity potential of amino-benzamides). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.